Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Overview
Description
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C14H12ClFN2O3 and its molecular weight is 310.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and pharmacological research .
Mode of Action
Based on its structural similarity to other fluoroquinolones, it may interact with bacterial dna gyrase, inhibiting dna replication and transcription .
Biochemical Pathways
The compound may affect the DNA replication pathway in bacteria, leading to cell death. The downstream effects of this interaction can include the inhibition of bacterial growth and proliferation .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the compound’s action is likely to be bactericidal, leading to the death of bacterial cells. This can result in the resolution of bacterial infections .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy .
Biochemical Analysis
Biochemical Properties
It is known that it is a chlorinated aromatic carboxylic acid derivative . It has acidic properties and can react with bases to form corresponding salts . Under acidic conditions, it may undergo esterification reactions to form ester compounds .
Molecular Mechanism
It is known that it is an intermediate in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
Temporal Effects in Laboratory Settings
Biological Activity
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS Number: 96568-07-9) is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an antibacterial agent. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.
This compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C14H12ClFN2O3 |
Molecular Weight | 282.65 g/mol |
Melting Point | 224 °C |
Appearance | Off-white crystalline powder |
Purity | >98% |
The biological activity of this compound primarily stems from its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This mechanism is similar to that of other fluoroquinolones, making it effective against a broad spectrum of Gram-positive and Gram-negative bacteria.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. In vitro studies have shown:
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Minimum Inhibitory Concentration (MIC) : The MIC values against various bacterial strains indicate potent antibacterial activity. For instance:
Bacterial Strain MIC (µg/mL) Escherichia coli 0.5 Staphylococcus aureus 0.25 Pseudomonas aeruginosa 1.0
These results suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections.
Case Studies and Research Findings
-
Study on Antibacterial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various derivatives of naphthyridine compounds, including Ethyl 7-chloro-1-cyclopropyl-6-fluoro derivatives. The results indicated that modifications at the cyclopropyl position significantly enhanced antibacterial activity compared to non-fluorinated analogs . -
Metal Complexation :
Another research highlighted the compound's ability to form metal complexes that exhibited enhanced biological activity. The formation of drug-metal complexes was shown to improve the pharmacological profile of the compound, suggesting potential applications in drug formulation . -
Molecular Docking Studies :
Molecular docking studies have been conducted to understand the binding affinity of Ethyl 7-chloro-1-cyclopropyl-6-fluoro derivatives to bacterial enzymes. These studies revealed strong interactions with DNA gyrase and indicated that structural modifications could further optimize efficacy .
Properties
IUPAC Name |
ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3/c1-2-21-14(20)9-6-18(7-3-4-7)13-8(11(9)19)5-10(16)12(15)17-13/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCZOVMOKFTUAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471143 | |
Record name | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96568-07-9 | |
Record name | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.